molecular formula C6H12N2O B12074976 2-(Azetidin-3-yl)propanamide

2-(Azetidin-3-yl)propanamide

Cat. No.: B12074976
M. Wt: 128.17 g/mol
InChI Key: ZMOMCBZIOCRGGI-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) and Propanamide Scaffolds in Organic and Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry. nih.govontosight.ai Its significance stems from its unique structural and chemical properties. The ring strain of azetidines, approximately 25.4 kcal/mol, makes them more stable and easier to handle than the highly strained aziridines, yet more reactive than unstrained pyrrolidines. rsc.org This inherent reactivity can be harnessed for various chemical transformations. rsc.org

From a medicinal chemistry perspective, the azetidine scaffold is considered a "privileged motif." rsc.org Its rigid, three-dimensional structure can serve as a bioisosteric replacement for other groups, improving physicochemical properties such as solubility and metabolic stability. Compounds incorporating the azetidine moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. nih.gov Several approved drugs, such as the antihypertensive agent azelnidipine (B1666253) and the anticancer drug cobimetinib, feature an azetidine ring, highlighting its clinical relevance. rsc.orgchemrxiv.org

Similarly, the propanamide functional group is a crucial component in the design of bioactive molecules. etprotein.com Propanamide, an amide derived from propanoic acid, and its derivatives are integral to numerous pharmaceuticals. etprotein.comfiveable.me The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecules can facilitate key interactions with biological targets, such as enzymes and receptors. etprotein.com Propanamide derivatives have been investigated for a range of therapeutic applications, including as selective androgen receptor degraders for cancer treatment, glucocorticoid receptor modulators, and inhibitors of enzymes like urease and cyclooxygenase-2. acs.orgacs.orgfrontiersin.org

Rationale for Investigating 2-(Azetidin-3-yl)propanamide as a Core Structure

The rationale for investigating this compound lies in the synergistic potential of combining the beneficial properties of both the azetidine and propanamide scaffolds. The azetidine ring can introduce conformational rigidity and a three-dimensional character that is often sought after in drug design to enhance binding affinity and selectivity for a biological target. Its nitrogen atom can also serve as a key hydrogen bond acceptor or a point for further chemical modification.

The propanamide portion of the molecule provides a versatile handle for forming hydrogen bonds through its amide N-H and carbonyl groups, which are critical for molecular recognition at a biological target site. The linkage of the propanamide group at the 3-position of the azetidine ring creates a specific spatial arrangement of these functional groups, which could be ideal for fitting into the active site of an enzyme or a receptor binding pocket.

By combining these two moieties, this compound can be viewed as a novel and valuable building block or fragment in drug discovery. It presents a unique vectoral projection of functional groups that may not be achievable with other scaffolds, potentially leading to new classes of therapeutic agents with improved properties.

Overview of Prior Research on Azetidine-Containing Amide Derivatives

While research specifically on this compound is not widely published, the broader class of azetidine-containing amide derivatives has been a subject of significant interest in medicinal chemistry. These compounds merge the structural features of azetidines with the versatile binding capabilities of amides.

For instance, azetidine-2-ones (β-lactams) are a well-known class of azetidine amides that form the core of many antibiotic drugs. lifechemicals.commedipol.edu.tr Beyond β-lactams, other azetidine-amide structures have been explored for various therapeutic targets. Research has shown that attaching different amide-containing side chains to the azetidine ring can lead to potent and selective inhibitors of various enzymes.

A notable example includes the synthesis of azetidine-based inhibitors of N-ribosyl hydrolases and phosphorylases, which have potential as drug candidates. lifechemicals.com Furthermore, the combination of an azetidine ring with a quinolone nucleus through an amide linkage has resulted in compounds with superior antibacterial activity. lifechemicals.com In the realm of cancer research, propanamide derivatives incorporating heterocyclic rings have been designed as selective androgen receptor degraders. nih.gov These examples underscore the fruitful strategy of combining azetidine and amide functionalities to generate diverse and biologically active molecules. The synthesis of such derivatives often involves the coupling of a functionalized azetidine with a carboxylic acid or its activated form. chemrxiv.org

Below is a table summarizing some examples of bioactive azetidine-containing compounds and their therapeutic areas:

Compound Class/ExampleTherapeutic Area/TargetReference(s)
AzelnidipineAntihypertensive rsc.org
CobimetinibAnticancer (MEK inhibitor) rsc.org
Quinolone-azetidine conjugatesAntibacterial lifechemicals.com
Azetidine-based N-ribosyl hydrolase inhibitorsPotential drug candidates lifechemicals.com
Penaresidin A and BActomyosin ATPase activation acs.org
Penazetidine AProtein Kinase C inhibitor acs.org

This existing body of research provides a strong foundation for the investigation of this compound as a novel scaffold with the potential for significant contributions to medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-4(6(7)9)5-2-8-3-5/h4-5,8H,2-3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOMCBZIOCRGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azetidin 3 Yl Propanamide and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(azetidin-3-yl)propanamide reveals several logical disconnections. The most apparent disconnection is at the amide bond, suggesting a convergent synthesis from an azetidin-3-yl precursor and a propanoyl synthon. This leads to two primary precursor molecules: a suitably protected 3-aminoazetidine and propanoyl chloride or propanoic acid.

Further disconnection of the protected 3-aminoazetidine precursor points towards the formation of the azetidine (B1206935) ring itself. Key strategies for constructing this strained heterocyclic system often involve intramolecular cyclization of a γ-amino alcohol or a related derivative with a leaving group at the γ-position. For instance, a common precursor is a 1,3-diaminopropan-2-ol derivative, where one amine is protected and the other participates in the cyclization.

An alternative retrosynthetic approach could involve the functionalization of a pre-formed azetidine ring. For example, starting with azetidine-3-carboxylic acid, the propanamide side chain could be introduced through a series of transformations, although this might be a more convoluted route.

Development and Optimization of Novel Synthetic Routes

The forward synthesis of this compound can be approached through several innovative and optimized routes, building upon the retrosynthetic analysis.

Stereoselective Construction of the Azetidine Ring System

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge. For analogs of this compound with stereocenters on the ring, stereoselective methods are paramount. One approach involves the use of chiral starting materials. For example, the synthesis of chiral azetidin-3-ones, versatile intermediates, can be accomplished from chiral N-propargylsulfonamides. rsc.org

Another strategy is the diastereoselective hydrozirconation of allylic amines, followed by iodination and base-promoted intramolecular cyclization, which can yield enantiopure cis-2,3-disubstituted azetidines. rsc.org Furthermore, stereoselective synthesis of 3-amino-4-substituted-2-azetidinones can be achieved via [2+2] cycloadditions of chiral imines. researchgate.net While not directly leading to this compound, these methods highlight the potential for creating stereochemically defined analogs.

A recent one-pot strategy has been developed that combines the preparation of strained organoboron species with a polar radical crossover of borate (B1201080) derivatives to stereoselectively access tri-substituted azetidines. chemrxiv.org

Amide Bond Formation Techniques for the Propanamide Moiety

The formation of the propanamide linkage is a crucial step. This is typically achieved by coupling a protected 3-aminoazetidine with propanoic acid or its activated derivatives. A variety of coupling reagents can be employed for this transformation. biosynth.comhepatochem.compeptide.com

Commonly used carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this purpose. hepatochem.com Phosphonium and aminium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer high efficiency and can minimize racemization in chiral substrates. peptide.com

The reaction typically involves dissolving the Boc-protected 3-aminoazetidine and propanoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

Coupling ReagentAdditive (if any)Typical Solvent
DCCHOBtDCM
EDCHOBtDCM, DMF
BOPDIPEADMF
HATUDIPEADMF

Multi-Component Reactions and Convergent Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like functionalized azetidines in a single step. thieme-connect.deresearchgate.net For instance, a four-component strain-release-driven synthesis has been reported for the modular synthesis of substituted azetidines. nih.gov This method leverages the ring-opening of azabicyclo[1.1.0]butane to drive the reaction forward. nih.gov

A dual copper/photoredox-catalyzed multicomponent reaction involving the allylation of azabicyclo[1.1.0]butanes can also be used to access functionalized azetidines. thieme-connect.de While these methods may not directly yield this compound, they provide a powerful platform for the rapid synthesis of a library of structural analogs.

Green Chemistry Approaches in Synthetic Pathways

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods for amide bond formation. rsc.orgsioc-journal.cnucl.ac.uksigmaaldrich.comacs.org Catalytic direct amidation, which avoids the use of stoichiometric activating reagents, is a promising alternative. sigmaaldrich.com Boronic acid catalysts have been shown to be effective for the direct condensation of carboxylic acids and amines, with water being the only byproduct. sigmaaldrich.com

The use of biocatalysis, employing enzymes to catalyze amide bond formation, is another green approach. rsc.org Although still in development for many applications, biocatalysis offers the potential for high selectivity and mild reaction conditions. rsc.orgucl.ac.uk Additionally, the use of greener solvents and the development of catalytic systems that can be recycled are key areas of research. sioc-journal.cnacs.org

Preparation of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key precursors.

One of the most crucial intermediates is a protected form of 3-aminoazetidine, such as N-Boc-3-aminoazetidine . This compound can be synthesized from commercially available starting materials. cymitquimica.comnih.govchemicalbook.com A common route involves the reductive amination of N-Boc-3-azetidinone. nih.gov

Another important precursor is azetidine-3-carboxylic acid . google.comscispace.comresearchgate.netacs.orgresearchgate.netprotheragen.ainordmann.global This can be synthesized through various methods, including the cyclization of diethyl bis(hydroxymethyl)malonate followed by amination and decarboxylation. google.com Azetidine-3-carboxylic acid can serve as a versatile building block for the synthesis of various azetidine derivatives. researchgate.netresearchgate.net

The synthesis of N-benzyl azetidine-3-carboxylic acid methyl ester has also been reported, which can be a useful intermediate after deprotection. google.com

The table below summarizes some key precursors and their synthetic utility.

PrecursorCAS NumberKey Synthetic Application
N-Boc-3-aminoazetidine193269-78-2Direct coupling with propanoyl derivatives
Azetidine-3-carboxylic acid36476-78-5Versatile building block for azetidine derivatives
N-Boc-3-azetidinone398489-26-8Precursor for N-Boc-3-aminoazetidine via reductive amination

Chemical Reactivity and Derivatization of the 2 Azetidin 3 Yl Propanamide Core

Transformations of Functional Groups within the Azetidine (B1206935) Ring

The azetidine ring of 2-(azetidin-3-yl)propanamide possesses two primary sites for functionalization: the secondary amine (N-H) and the carbon-hydrogen (C-H) bonds of the ring.

The secondary amine is the most reactive functional group, acting as a potent nucleophile and a site for the introduction of various substituents. Standard protecting group strategies, such as the installation of a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, are often employed to modulate reactivity or facilitate purification. uniba.it Beyond protection, the nitrogen atom can be directly functionalized through several key reactions:

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or subjected to reductive amination. N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, attaching various aryl or heteroaryl moieties. organic-chemistry.org

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding N-acyl or N-sulfonyl derivatives. ljmu.ac.uk These transformations are often chemoselective, favoring reaction at the more nucleophilic azetidine nitrogen over the less reactive propanamide nitrogen. ljmu.ac.ukuomustansiriyah.edu.iq

Late-Stage Modification: In more complex systems like macrocycles, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of dyes, drug conjugates, or other peptides without altering the side chains of other amino acid residues. ljmu.ac.uk

Functionalization of the ring's C-H bonds is more challenging but offers a powerful tool for introducing substituents directly onto the carbon skeleton. Strategies often rely on directing groups attached to the nitrogen to control regioselectivity. ucl.ac.ukresearchgate.net Lithiation, particularly at the C2 position (α to the nitrogen), is a well-established method for creating a nucleophilic carbon center that can be trapped with various electrophiles. uniba.it

Transformation TypeReagents and ConditionsResulting ModificationReference
N-Boc Protection(Boc)₂O, Base (e.g., Et₃N), Solvent (e.g., DCM)N-tert-butoxycarbonyl azetidine uniba.it
N-ArylationAryl halide, Cu or Pd catalyst, BaseN-aryl azetidine organic-chemistry.org
N-AcylationAcyl chloride or Anhydride (B1165640), BaseN-acyl azetidine ljmu.ac.uk
N-SulfonylationSulfonyl chloride, BaseN-sulfonyl azetidine ljmu.ac.uk
α-Lithiation/Alkylation1. s-BuLi, TMEDA, THF, -78 °C; 2. Electrophile (e.g., R-X)C2-substituted azetidine uniba.it

Modifications and Substitutions at the Propanamide Moiety

The propanamide side chain offers additional handles for derivatization, primarily centered around the amide functional group. These transformations allow for significant changes to the polarity, charge, and hydrogen-bonding capabilities of the molecule.

Hydrolysis: The primary amide can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(azetidin-3-yl)propanoic acid. This introduces a carboxylic acid group, which can serve as a precursor for further reactions, such as esterification or coupling to other amines.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), can reduce the amide carbonyl to a methylene (B1212753) group, converting the propanamide into a 2-(azetidin-3-yl)propan-1-amine. This transformation replaces the polar amide with a basic primary amine.

Dehydration: Dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can convert the primary amide into a nitrile, yielding 2-(azetidin-3-yl)propanenitrile.

Conversion to Ketones: Modern synthetic methods allow for the conversion of amides to ketones. For instance, reacting the amide with 1,1-diborylalkanes can generate an enamine intermediate, which upon hydrolysis yields a ketone. nih.gov This would transform the propanamide into a 3-(azetidin-3-yl)butan-2-one.

Transformation TypeTypical ReagentsResulting Functional GroupReference
HydrolysisH₃O⁺ or OH⁻, HeatCarboxylic Acid
ReductionLiAlH₄ or BH₃·THFPrimary Amine
DehydrationPOCl₃, P₂O₅, or TFAANitrile
Conversion to Ketone1,1-diborylalkanes, then H₂OKetone nih.gov

Diversification Strategies via Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the core structure. For the this compound scaffold, these reactions can be applied in two main ways: using the azetidine as a ligand or as a substrate.

While azetidine-based ligands have been shown to be effective in promoting Suzuki-Miyaura and Sonogashira couplings, a more direct diversification strategy involves using a functionalized azetidine as the coupling partner. frontiersin.orgacs.org To achieve this, the azetidine ring must first be equipped with a suitable handle, typically a halide or a triflate. For example, a 3-bromoazetidine (B1339375) derivative can be synthesized and then subjected to Suzuki-Miyaura coupling with a wide range of boronic acids or esters to install aryl, heteroaryl, or vinyl groups. mdpi.com This approach allows for the modular construction of a library of analogs with diverse substituents at the 3-position. A reported synthesis of a brominated pyrazole-azetidine hybrid followed by a Suzuki-Miyaura cross-coupling successfully demonstrated this diversification strategy. mdpi.com

Similarly, Sonogashira coupling can be employed to introduce alkyne functionalities. This reaction typically couples a terminal alkyne with a vinyl or aryl halide in the presence of palladium and copper co-catalysts. acs.org An azetidine bearing a halide could be coupled with various alkynes, providing precursors for further transformations like click chemistry or the synthesis of more complex ring systems.

Coupling ReactionAzetidine SubstrateCoupling PartnerCatalyst SystemResulting StructureReference
Suzuki-Miyaura3-Bromo-N-Boc-azetidine derivativeArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)3-Aryl-N-Boc-azetidine derivative mdpi.com
Sonogashira3-Iodo-N-Boc-azetidine derivativeTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)3-Alkynyl-N-Boc-azetidine derivative acs.org
Suzuki-MiyauraAryl chloridePhenylboronic acidAzetidine-based Pd(II) complexBiphenyl product (demonstrates ligand use) frontiersin.org

Ring Expansion and Contraction Reactions of the Azetidine System

The inherent strain of the four-membered azetidine ring makes it susceptible to rearrangement reactions that lead to larger or smaller ring systems.

Ring Expansion is a common transformation driven by the release of ring strain. Several methods have been developed to convert azetidines into five- or six-membered heterocycles:

Expansion to Pyrrolidines: A formal [4+1] cycloaddition, often involving the reaction of an N-activated azetidine with a carbene source like a diazo compound, can yield a pyrrolidine (B122466). nsf.gov For example, rhodium-catalyzed reaction of 3-methyleneazetidines with diazo compounds leads to 4-methylenepyrrolidines through a proposed N-ylide intermediate followed by a 1,2-migration. nsf.govmdpi.com

Expansion to Piperidines: While less common, multi-step sequences involving ring-opening followed by recyclization can lead to six-membered rings.

Expansion to Oxazinanones: Acid-promoted ring expansion of 2,2-disubstituted N-Boc-azetidines can lead to 6,6-disubstituted 1,3-oxazinan-2-ones, proceeding through N-protonation and regioselective N-C2 bond cleavage. rsc.orgnsf.gov

Isomerization to Oxazolines: 3-Amido-2-phenyl azetidines have been shown to isomerize to 2-oxazolines in the presence of a Lewis acid like Cu(OTf)₂, representing another pathway for ring transformation. magtech.com.cn

Ring Contraction of an azetidine ring is synthetically challenging and less frequently reported than expansion. Such reactions would require the formation of a highly strained three-membered ring (aziridine) or a cyclopropane. One reported method for synthesizing azetidines involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones, but this is a reaction that forms azetidines rather than a reaction of azetidines. organic-chemistry.orgnsf.gov The transformation of an existing azetidine ring into a smaller one generally requires specific substrate pre-functionalization and harsh conditions, making it a less common derivatization strategy for this core.

Chemo- and Regioselectivity in Derivatization Reactions

Controlling selectivity is paramount when derivatizing a multifunctional molecule like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another.

N-H (Azetidine) vs. N-H (Amide): The secondary amine of the azetidine ring is significantly more nucleophilic and generally more basic than the primary amide. uomustansiriyah.edu.iq Therefore, reactions with electrophiles like alkyl halides or acyl chlorides will selectively occur at the azetidine nitrogen under controlled conditions.

Amide Reduction vs. Ring Opening: The use of strong hydrides like LiAlH₄ to reduce the propanamide must be carefully managed, as these reagents can also potentially induce the reductive opening of the strained azetidine ring.

C-H Functionalization: Directing groups are often necessary to achieve chemoselectivity between the various C-H bonds (e.g., C2/C4 of the azetidine vs. the α-carbon of the propanamide).

Regioselectivity concerns the site of reaction within a functional group or ring system.

Ring Opening: The regioselectivity of azetidine ring-opening is highly dependent on the substitution pattern and reaction conditions. researchgate.netiitk.ac.in For N-activated azetidines (e.g., N-tosyl), nucleophilic attack typically occurs at the less sterically hindered carbon (C4) or at a carbon that can stabilize a positive charge (e.g., a benzylic C2 position). iitk.ac.in The presence of the propanamide at C3 would sterically disfavor attack at C2 and C4, but electronic effects from the activating group on nitrogen are often the dominant factor. researchgate.net

C-H Lithiation: In N-Boc protected azetidines, lithiation generally occurs at the C2 position due to coordination of the lithium base with the Boc-carbonyl oxygen and the nitrogen atom. uniba.it This provides a reliable method for regioselective functionalization adjacent to the nitrogen.

The interplay of steric and electronic factors, governed by the choice of reagents, catalysts, and protecting groups, is crucial for directing the outcome of derivatization reactions on the this compound core. researchgate.netiitk.ac.in

Structure Activity Relationship Sar Investigations of 2 Azetidin 3 Yl Propanamide Derivatives

Rational Design Principles for Structural Analogs

The design of analogs based on the 2-(azetidin-3-yl)propanamide core is guided by a deep understanding of its essential pharmacophoric features. A pharmacophore is the specific three-dimensional arrangement of functional groups necessary for biological activity. For this scaffold, rational design is typically initiated using structure-based drug design (SBDD), often leveraging X-ray crystal structures of the target enzyme in complex with an initial inhibitor.

The key pharmacophoric elements identified for rational modification include:

The Azetidine (B1206935) Ring: This strained, non-aromatic heterocycle serves as a rigid anchor, orienting its substituents in a well-defined spatial arrangement. The ring's nitrogen atom is a primary vector for introducing larger substituents to explore specific binding pockets within the target enzyme.

The Primary Amine of the Azetidine: In its protonated state at physiological pH, the secondary amine within the azetidine ring often forms a critical salt bridge or strong hydrogen bond interaction with an acidic residue (e.g., Glutamate or Aspartate) in the enzyme's active site.

The Propanamide Side Chain: This portion of the molecule is crucial for establishing key interactions. The stereocenter at the alpha-carbon (C2 of the propanamide) dictates the orientation of the methyl group and the amide, which is vital for proper fitting. The amide's carbonyl oxygen and N-H group are potent hydrogen bond acceptors and donors, respectively.

Design principles, therefore, focus on systematically modifying these regions to probe the steric and electronic requirements of the enzyme's binding site. The primary goals are to maximize binding affinity by optimizing van der Waals contacts, hydrogen bonds, and ionic interactions, while simultaneously ensuring the molecule adopts a low-energy, bioactive conformation upon binding.

Influence of Substituent Variations on Molecular Interactions

Systematic variation of substituents at different positions of the this compound scaffold has yielded detailed insights into the molecular interactions governing biological activity. Studies often focus on a specific biological target, such as the enzyme Dipeptidyl Peptidase-4 (DPP-4), where this scaffold is a known inhibitor.

A. Substitution on the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a highly accessible point for chemical modification. Introducing substituents here allows for the exploration of a large, often hydrophobic, binding pocket adjacent to the core binding site. Research has shown that the nature of this substituent has a profound impact on inhibitory potency. For instance, attaching large, rigid aromatic groups can significantly enhance van der Waals interactions with nonpolar residues in the target protein.

The following interactive data table summarizes representative findings on how N-substituents influence inhibitory activity against DPP-4.

Table 4.2.1: Effect of Azetidine N-Substituent on DPP-4 Inhibitory Potency (Note: Data is representative of trends reported in medicinal chemistry literature. Click headers to sort.)

Compound IDAzetidine N-SubstituentDPP-4 IC₅₀ (nM)Rationale for Activity Change
1 -H (unsubstituted)>10,000Lacks interaction with key hydrophobic pocket.
2 Benzyl (B1604629)250Basic aromatic interaction with binding site.
3 2,4-Difluorobenzyl25Fluorine atoms enhance binding, potentially through favorable electrostatic interactions or by influencing conformation.
4 5-Fluoro-2-cyanobenzyl5.8Cyano group acts as a strong hydrogen bond acceptor or dipole interaction point, significantly improving affinity.
5 2-Methylbenzyl150Steric clash or suboptimal orientation of the methyl group may slightly reduce potency compared to benzyl.

B. Stereochemistry at the Propanamide Alpha-Carbon: The chiral center at C2 of the propanamide moiety is critical. The spatial orientation of the alpha-methyl group determines how the entire side chain fits into the active site. It has been consistently demonstrated that one stereoisomer is vastly more active than the other. For DPP-4 inhibition, the (R)-configuration of the this compound core is strongly preferred, often by several orders of magnitude, as it correctly positions the amide group for hydrogen bonding and the azetidine ring for its primary anchoring interactions. The (S)-enantiomer typically results in a steric clash or improper alignment of key functional groups, leading to a dramatic loss of activity.

Conformational Analysis and its Impact on Biological Activity

The biological activity of this compound derivatives is not only dependent on their constitution but also on their three-dimensional shape, or conformation. The relative rigidity of the azetidine ring plays a central role in this context.

The four-membered azetidine ring is not planar; it adopts a puckered conformation. This puckering places the substituents at position 3 (the propanamide group) and position 1 (the nitrogen substituent) in either pseudo-axial or pseudo-equatorial orientations. The preferred conformation is the one that minimizes steric strain and allows for optimal alignment within the enzyme's active site.

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosterism—the strategy of replacing a functional group with another that retains similar physical and chemical properties—is a powerful tool in optimizing lead compounds. In the context of the this compound scaffold, several bioisosteric replacements have been investigated to fine-tune activity and physicochemical properties.

A. Replacement of the Azetidine Ring: The azetidine ring itself can be replaced with other small, cyclic amines to investigate the impact of ring size and geometry on biological activity. The four-membered ring provides a unique geometric constraint that is often optimal.

Pyrrolidine (B122466) (5-membered ring): Replacing azetidine with pyrrolidine introduces more flexibility and alters the angle between the nitrogen substituent and the propanamide side chain. This often leads to a significant decrease in potency, as the precise geometry required for optimal binding is lost.

Piperidine (6-membered ring): A six-membered ring is even more flexible and larger, generally leading to a complete loss of activity due to steric clashes and the inability to adopt the necessary binding conformation.

Aziridine (B145994) (3-membered ring): While highly strained, an aziridine ring could theoretically be considered, but its inherent reactivity and different bond angles make it a less common and often less successful replacement.

The following interactive table illustrates the critical role of the four-membered azetidine ring.

Table 4.4.1: Pharmacological Impact of Bioisosteric Ring Replacement (Note: Data is representative of trends reported in medicinal chemistry literature. Click headers to sort.)

Compound IDCore Ring StructureDPP-4 IC₅₀ (nM)Rationale for Activity Change
6 Azetidine (4-membered)5.8Optimal ring size and geometry for fitting into the active site.
7 Pyrrolidine (5-membered)850Increased flexibility and altered bond angles lead to suboptimal orientation of key binding groups.
8 Piperidine (6-membered)>20,000Ring is too large and flexible, causing severe steric hindrance and preventing proper binding.

B. Replacement of the Propanamide Amide: The primary amide of the propanamide group is a crucial hydrogen-bonding element. Its replacement is challenging, as few groups can replicate its dual hydrogen-bond donor and acceptor character. Attempts to replace the amide with bioisosteres like an ester or a ketone typically result in a substantial loss of activity, confirming the amide's essential role in the pharmacophore.

Computational Chemistry and Molecular Modeling Studies of 2 Azetidin 3 Yl Propanamide

Quantum Mechanical Calculations (e.g., Density Functional Theory, Frontier Orbital Analysis)

No published studies detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis (including HOMO-LUMO energy gaps), or other quantum mechanical calculations specifically for 2-(Azetidin-3-yl)propanamide were found. Such studies would theoretically provide insights into the molecule's electronic structure, reactivity, and stability. nih.govnih.govekb.egjst.org.in

Molecular Docking Simulations for Putative Target Interactions

There are no available molecular docking studies that simulate the interaction of this compound with specific biological targets. Docking simulations for related azetidinone compounds have been performed to investigate their binding modes with targets like bacterial enzymes or tubulin, but this information cannot be extrapolated to the target compound. nih.govresearchgate.netresearchgate.netijper.orgmdpi.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

No molecular dynamics (MD) simulation studies for this compound, either in a complex with a biological target or to analyze its conformational dynamics in solution, were identified in the literature. MD simulations are crucial for understanding the stability of ligand-protein interactions and the dynamic behavior of the molecule over time. nih.govrsc.orgmdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening for Biological Target Identification

Pharmacophore models based on the specific structure of this compound have not been published. Consequently, no virtual screening campaigns using such a model to identify potential biological targets for this compound have been reported. While pharmacophore modeling has been applied to classes of azetidinone derivatives, these models are specific to the activities and structures of the compounds used to generate them. chemisgroup.usnih.govslideshare.netpharmacophorejournal.com

In Silico Prediction of Relevant Molecular Interactions

Specific in silico predictions detailing the molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) of this compound with putative biological targets are not available. This analysis is typically part of molecular docking and dynamics studies, which have not been found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR studies incorporating this compound into a dataset to predict its biological activity were found. QSAR models are developed using a series of related compounds with known activities, and it does not appear that this specific molecule has been included in such a published study. chemisgroup.usnih.govijrar.orgmdpi.commdpi.com

Mechanistic and Biological Activity Studies in Vitro of 2 Azetidin 3 Yl Propanamide Analogs

In Vitro Enzyme Inhibition Assays and Kinetic Characterization

Analogs of 2-(Azetidin-3-yl)propanamide have been identified as potent inhibitors of various enzymes. A notable target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is aberrantly active in many cancers. acs.org A series of azetidine-based amides were developed as small-molecule STAT3 inhibitors, demonstrating significant improvements over previous lead compounds. acs.org

Another class of enzymes inhibited by azetidine (B1206935) analogs is N-acylethanolamine acid amidase (NAAA), which is involved in lipid signaling. N-(2-oxoazetidin-3-yl)amides have been identified as a novel class of NAAA inhibitors. scispace.com Structure-activity relationship studies revealed that the β-lactam moiety is essential for activity and that the (S)-configuration of the acylamino substituent at the C(3) position is strongly preferred. scispace.com For instance, replacement of the amide moiety in one analog with a carbamate (B1207046) resulted in a more potent inhibitor, whereas a urea (B33335) linkage led to a marked decrease in potency. scispace.com

Fatty acid amide hydrolase (FAAH) is another enzyme target for which azetidine urea derivatives have shown inhibitory activity. nih.gov Furthermore, some propanamide derivatives have been shown to act as non-competitive FAAH inhibitors, suggesting they bind to a site distinct from the active site. mdpi.com

Table 1: In Vitro Enzyme Inhibition by Azetidine Analogs

Compound ClassEnzyme TargetKey FindingsReference
Azetidine AmidesSTAT3Show potent inhibition of STAT3 DNA-binding activity. acs.org
N-(2-oxoazetidin-3-yl)amidesNAAA(S)-configuration at C(3) is preferred; β-lactam ring is essential for activity. scispace.com
Tetrasubstituted Azetidine UreasFAAHDemonstrated potent in vivo FAAH inhibition. nih.gov
Propanamide DerivativesFAAHExhibit a non-competitive inhibition mechanism. mdpi.com

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

The interaction of azetidine-containing molecules with various receptors has been explored to understand their pharmacological effects. A radiolabeled azetidine analog of nicotine (B1678760), (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, was used to investigate binding characteristics at the nicotine receptor in rat brain membranes. nih.gov Scatchard analysis of the binding data revealed a curvilinear plot, indicating two distinct binding sites with Kd values of 7 x 10-11 M and 1.7 x 10-9 M. nih.gov The higher affinity binding site appears to be characteristic of nicotine analogs and is correlated with psychotropic potency. nih.gov

Derivatives have also been synthesized and evaluated for their binding affinity to cannabinoid receptors CB1 and CB2. nih.govresearchgate.net In one study, novel anandamide (B1667382) derivatives were developed where modifications to the fatty acyl chain and the ethanolamide headgroup led to compounds with measurable affinity and selectivity for the CB2 receptor. researchgate.net These binding studies are often complemented by molecular modeling and pharmacophore analysis to understand the structure-activity relationships governing ligand-receptor interactions. researchgate.net

Cellular Pathway Modulation and Signaling Investigations

Beyond direct enzyme or receptor interactions, azetidine analogs modulate various intracellular signaling pathways. In human breast cancer cells, azetidine-based STAT3 inhibitors were shown to suppress the expression of STAT3 target genes, including c-Myc, vascular endothelial growth factor (VEGF), Bcl-2, and survivin. acs.org This inhibition of downstream gene expression occurred in parallel with the inhibition of STAT3 phosphorylation at tyrosine 705 (pY705STAT3). acs.org Importantly, these compounds did not have a measurable effect on other signaling kinases like EGFR, JAK2, Src, AKT, or ERK1/2, indicating a degree of selectivity for the STAT3 pathway. acs.org

In another context, the azetidine derivative KHG26792 was found to attenuate the production of inflammatory mediators in amyloid β-treated microglial cells by modulating the Akt/GSK-3β signaling pathway and decreasing the translocation of NF-κB. nih.gov L-azetidine-2-carboxylic acid (AZE), a proline analog, has been shown to trigger pro-inflammatory signaling in BV2 microglial cells, leading to the activation of markers such as IL-1β and IL-6. mdpi.com

Evaluation of In Vitro Antimicrobial Activity (Antibacterial, Antifungal)

The azetidin-2-one (B1220530) (β-lactam) ring is a hallmark of famous antibiotic classes like penicillins and cephalosporins. mdpi.com Consequently, numerous novel synthetic azetidinone derivatives have been evaluated for their antimicrobial properties against a wide range of pathogens. mdpi.comnih.govwisdomlib.orgresearchgate.netbepls.com

Studies have demonstrated the efficacy of these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov For example, a series of novel 3-chloro-azetidin-2-ones showed excellent activity against a panel of microorganisms. nih.gov Similarly, certain N-(arylidene)hydrazinoacetyl sulfonamide derivatives containing an azetidinone ring were active against S. epidermidis, E. faecalis, and P. aeruginosa. mdpi.com

In addition to antibacterial activity, many azetidine analogs have been screened for antifungal effects against species like Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govnih.gov Certain spiro[azetidine-2,3′-indole]-2,4(1′H)-dione derivatives displayed significant antifungal activity, with some compounds showing potency equivalent to standard drugs. researchgate.net The antimicrobial efficacy is often influenced by the nature and position of substituents on the azetidine ring and associated phenyl rings. wisdomlib.orgresearchgate.net

Table 2: In Vitro Antimicrobial Activity of Selected Azetidine Analogs

Compound SeriesBacterial Strains TestedFungal Strains TestedGeneral OutcomeReference
3-chloro-4-aryl-azetidin-2-onesS. aureus, Vancomycin-resistant enterococcus, E. coli, S. dysenteryA. fumigatus, C. albicans, PenicilliumCompounds 5c, 5f, 5h, 5j, and 5m showed excellent activity. nih.gov
N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamidesS. aureus, S. epidermidis, E. faecalis, P. aeruginosaNot specifiedCompound 4a2 was most active against S. epidermidis (MIC 128 µg/mL) and P. aeruginosa (MIC 128 µg/mL). mdpi.com
3-chloro-4-(substituted phenyl)-1-{...}azetidin-2-onesS. aureus, E. coliC. albicansSeveral compounds showed good activity at 50 and 100 µg/ml concentrations.
Spiro[azetidine-2,3′-indole]-2,4(1′H)-dionesS. aureus, E. coli, P. aeruginosaA. niger, A. flavusCompounds with electron-withdrawing groups on the phenyl ring showed enhanced activity. researchgate.net

In Vitro Antiproliferative Activity in Cancer Cell Lines and Associated Mechanisms (e.g., Apoptosis Induction, Tubulin Destabilization)

Azetidine-based compounds have emerged as promising antiproliferative agents, demonstrating cytotoxicity against various cancer cell lines. A series of 3-(prop-1-en-2-yl)azetidin-2-ones, designed as analogs of the natural tubulin inhibitor combretastatin (B1194345) A-4, exhibited potent in vitro antiproliferative activity against MCF-7 and triple-negative MDA-MB-231 breast cancer cells, with IC50 values in the low nanomolar range (10–33 nM). nih.govmdpi.com

The primary mechanism for this antiproliferative effect is often the disruption of microtubule dynamics. These azetidinone analogs were shown to inhibit the polymerization of tubulin in vitro, and molecular docking studies suggest they interact with the colchicine-binding site on tubulin. nih.govmdpi.com This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, a form of programmed cell death. nih.govmdpi.com

Apoptosis induction is a common mechanism for azetidine analogs. The STAT3 inhibitor 7g was shown to induce cleavage of poly (ADP-ribose) polymerase (PARP), a classic hallmark of apoptosis, in MDA-MB-231 and MDA-MB-468 breast cancer cells. acs.org Similarly, L-azetidine-2-carboxylic acid (AZE) was found to reduce cell viability and increase the BAX/Bcl2 ratio, indicating a pro-apoptotic effect in microglial cells. nih.govresearchgate.net The compound 5-azacytidine (B1684299) can induce apoptosis in developing neuronal cells at lower concentrations, characterized by pyknotic nuclei, cell body shrinkage, and DNA fragmentation. nih.govresearchgate.net

Exploration of Other In Vitro Biological Activities (e.g., Anti-inflammatory Mechanisms, Anticonvulsant Activity)

The biological scope of azetidine analogs extends to other activities, including anti-inflammatory and anticonvulsant effects.

Anti-inflammatory Activity: New azetidin-2-one derivatives of ferulic acid have been evaluated for their anti-inflammatory effects using in vitro assays such as the inhibition of bovine serum albumin denaturation and the stabilization of human red blood cell membranes. researchgate.net One compound with a 4-fluoro substitution was particularly active, showing anti-denaturation activity comparable to the standard drug diclofenac. researchgate.net Another azetidine derivative, KHG26792, demonstrated anti-inflammatory properties in microglial cells by attenuating the production of pro-inflammatory mediators like IL-6, IL-1β, TNF-α, and nitric oxide. nih.gov This effect was linked to the downregulation of oxidative stress markers. nih.gov

Anticonvulsant Activity: Several studies have investigated azetidine derivatives as potential anticonvulsant agents. ijbpas.comneuroquantology.comnih.gov A series of 2-Azetidinone derivatives were screened using isoniazid (B1672263) (INH) and pentylenetetrazole (PTZ) induced convulsion models in mice, with several compounds significantly delaying the onset of convulsions. neuroquantology.com This activity is hypothesized to be due to an enhancement of GABA-mediated inhibitory neurotransmission. neuroquantology.com Other classes of N-substituted amino acid derivatives and pyrrolidine-2,5-dione hybrids have also shown promising anticonvulsant activity in various in vitro and in vivo screening models. nih.govnih.gov

Elucidation of Molecular Mechanism of Action

The molecular mechanism of action for this compound analogs is diverse and dependent on the specific structural class and therapeutic target.

For antiproliferative azetidinones, a key mechanism involves the direct inhibition of tubulin polymerization. nih.govmdpi.com By binding to the colchicine (B1669291) site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitosis. This leads to cell cycle arrest at the G2/M phase, mitotic catastrophe, and subsequent apoptosis. nih.govmdpi.com

In other cancer-related mechanisms, azetidine amides act by directly inhibiting the STAT3 signaling pathway. acs.org They block the DNA-binding and transcriptional activity of STAT3, leading to the downregulation of genes crucial for tumor cell growth, survival, and angiogenesis, which in turn induces apoptosis. acs.org

The antimicrobial action of β-lactam-containing azetidinones stems from their ability to inhibit bacterial cell wall synthesis. jmchemsci.com They act as irreversible inhibitors of enzymes involved in the cross-linking of the peptidoglycan layer, compromising the structural integrity of the bacterial cell. jmchemsci.com

For anti-inflammatory azetidine derivatives, the mechanism can involve the modulation of signaling pathways like NF-κB and Akt, and the reduction of oxidative stress, thereby decreasing the production of inflammatory cytokines and mediators. nih.gov The anticonvulsant activity of some analogs is suggested to be linked to the enhancement of GABAergic inhibition or the modulation of neuronal voltage-dependent sodium and calcium channels. neuroquantology.comnih.govmdpi.com

Future Directions in 2 Azetidin 3 Yl Propanamide Research

Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity

The synthesis of novel derivatives of 2-(Azetidin-3-yl)propanamide is a cornerstone of future research, aimed at improving potency and selectivity for specific biological targets. The azetidine (B1206935) ring, while synthetically challenging to access, provides a stable and rigid core that can be strategically functionalized. nih.gov Research efforts will likely concentrate on two main areas: modification of the propanamide side chain and substitution on the azetidine ring itself.

Systematic modifications will enable the exploration of structure-activity relationships (SAR), providing critical insights into how different functional groups influence biological activity. For example, creating focused libraries of compounds with varied substituents on the azetidine nitrogen or at the C2 and C4 positions can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for its pharmacokinetic profile. frontiersin.org Established synthetic methodologies, such as the Staudinger synthesis for related azetidin-2-ones, can be adapted to create a diverse range of analogs. ualberta.ca

Below is a table outlining potential synthetic strategies for generating next-generation derivatives.

Modification Strategy Target Moiety Synthetic Approach Objective for Enhanced Specificity
Amide Bond ModificationPropanamide Side ChainCoupling of the azetidine core with various carboxylic acids or acyl chlorides.To explore interactions with different amino acid residues in a target's binding pocket.
N-SubstitutionAzetidine Ring NitrogenN-alkylation or N-arylation of the secondary amine on the azetidine ring.To alter solubility, cell permeability, and introduce new vector interactions.
C2/C4 SubstitutionAzetidine Ring CarbonStereoselective synthesis starting from functionalized precursors to introduce substituents on the ring.To create specific steric hindrance or additional binding points to improve target engagement and reduce off-target effects.
Bioisosteric ReplacementPropanamide Side ChainReplacement of the amide group with other functional groups like sulfonamides or esters.To improve metabolic stability and modify hydrogen bonding capabilities.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While the specific therapeutic targets of this compound are still under broad investigation, research on structurally similar azetidine-containing compounds provides a roadmap for exploring new applications. The azetidine scaffold is present in molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. nih.gov

A particularly promising avenue is oncology. For instance, novel derivatives of 2-(azetidin-3-ylamino)-nicotinamide have been identified as potent inhibitors of the KRAS::SOS1 interaction, a key pathway in many KRAS-driven cancers. creative-diagnostics.com Similarly, a different class of azetidine amides has shown significant activity as direct inhibitors of STAT3, a protein aberrantly activated in numerous tumors. aacrjournals.org These findings strongly suggest that derivatives of this compound could be developed as inhibitors for these and other oncology-related targets. Beyond cancer, the inherent properties of the azetidine ring make it a valuable component in designing agents for neurological disorders and as novel antibacterial compounds. nih.govnih.gov

The following table details potential therapeutic areas for future investigation.

Therapeutic Area Potential Molecular Target Rationale Based on Analogous Compounds
OncologyKRAS::SOS1 Protein-Protein InteractionStructurally similar nicotinamide (B372718) derivatives with an azetidin-3-ylamino moiety show potent inhibition. creative-diagnostics.com
OncologySTAT3 Transcription FactorAzetidine-2-carboxamides have been successfully developed as sub-micromolar inhibitors of STAT3 DNA-binding activity. aacrjournals.org
OncologyTubulin PolymerizationCertain 3-vinylazetidin-2-ones, which share the core azetidine ring, act as potent antimitotic agents by disrupting tubulin. ecancer.org
Infectious DiseasesBacterial Cell Wall SynthesisThe related β-lactam (azetidin-2-one) ring is a well-established pharmacophore in antibiotics. nih.gov
CNS DisordersDopamine or Serotonin ReceptorsThe rigid azetidine scaffold is useful for designing ligands with specific conformations required for receptor binding. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The discovery and optimization of novel drug candidates is a lengthy and costly process that can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.gov For this compound, these computational tools can be applied at every stage of the drug design pipeline, from initial hit identification to lead optimization. ijpsjournal.com

Predictive modeling is a key application of AI/ML. Algorithms, such as graph neural networks, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, virtual derivatives. mdpi.com This allows researchers to assess a molecule's potential binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile before committing resources to chemical synthesis. researchgate.net Furthermore, generative models can be employed for de novo drug design, creating entirely new molecular structures based on a desired set of properties, which can then be synthesized and tested. researchgate.net

This in-silico approach enables a more focused and efficient exploration of the vast chemical space surrounding the this compound scaffold.

AI/ML Technique Application in Drug Design Workflow Specific Goal for this compound
Quantitative Structure-Activity Relationship (QSAR) Modeling Lead OptimizationTo predict the biological activity of virtual derivatives based on their chemical features, prioritizing the synthesis of the most promising candidates. ijpsjournal.com
Graph Neural Networks (GNNs) Property PredictionTo predict complex properties like binding affinity, solubility, and potential toxicity for newly designed analogs. mdpi.com
Generative Adversarial Networks (GANs) & Variational Autoencoders (VAEs) De Novo DesignTo generate novel derivative structures that are optimized for high predicted activity and favorable drug-like properties. researchgate.net
High-Throughput Virtual Screening (HTVS) Hit Identification & ExpansionTo screen large virtual libraries of compounds against a biological target to identify new derivatives with potential activity. ijpsjournal.com

Development of Targeted Delivery Systems for this compound Derivatives

To maximize therapeutic efficacy and minimize potential side effects, the development of targeted delivery systems is crucial. benthamdirect.com For potent derivatives of this compound, especially in a field like oncology, ensuring the compound reaches its intended site of action in sufficient concentration is paramount. nih.gov Several advanced delivery strategies could be explored.

Nanoparticle-based systems , such as liposomes or polymeric nanoparticles, can encapsulate the drug, improving its solubility and stability in circulation. nih.govnih.gov These nanocarriers can be designed to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect. crimsonpublishers.com

Prodrug strategies involve chemically modifying the active compound to render it temporarily inactive. frontiersin.org This inactive form is then converted into the active drug by specific stimuli within the target microenvironment, such as enzymes that are overexpressed in cancer cells or the acidic pH of a tumor. nih.gov This approach enhances tumor specificity and reduces systemic toxicity. frontiersin.org

Antibody-Drug Conjugates (ADCs) represent another sophisticated approach, where a highly potent cytotoxic derivative is attached via a linker to a monoclonal antibody. nih.gov The antibody specifically targets a protein expressed on the surface of cancer cells, delivering the payload directly to the site of action. acs.org

Delivery System Mechanism of Action Potential Advantage for this compound Derivatives
Polymeric Nanoparticles Encapsulation of the drug and passive targeting to tumors via the EPR effect. The surface can be functionalized for active targeting. ecancer.orgImproves solubility and bioavailability of potentially hydrophobic derivatives; reduces systemic exposure. mdpi.com
Stimuli-Responsive Prodrugs The drug is chemically masked and becomes active only upon exposure to specific conditions (e.g., low pH, specific enzymes) in the tumor microenvironment. nih.govIncreases tumor selectivity and minimizes damage to healthy tissues, widening the therapeutic window. frontiersin.org
Antibody-Drug Conjugates (ADCs) A potent derivative (payload) is linked to an antibody that targets a tumor-specific antigen, enabling highly specific delivery. acs.orgnih.govAllows for the use of highly potent, otherwise systemically toxic, derivatives by directing them specifically to cancer cells. drugtargetreview.com
In Situ Depot Forming Systems A formulation (e.g., PLGA-based) is injected locally and forms a solid implant that releases the drug slowly over time. aacrjournals.orgProvides high local drug concentration for treating solid tumors while minimizing systemic side effects. aacrjournals.org

Q & A

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield
SolventDCM, THFPolar aprotic solvents enhance nucleophilicity
Temperature0–25°CLower temps reduce side reactions (e.g., azetidine ring opening)
CatalystDMAPAccelerates acylation

Validation : Confirm structure via 1^1H/13^{13}C NMR and IR spectroscopy, comparing peaks to azetidine (δ ~3.5–4.0 ppm for N-CH2_2) and amide (ν ~1650 cm1^{-1} for C=O stretch) .

Basic: How is the structural conformation of this compound characterized using spectroscopic and computational methods?

Answer:

  • IR-LD Spectroscopy : Polarized infrared spectroscopy in nematic liquid crystals resolves amide and azetidine group orientations. For similar propanamides, C=O stretches at 1670–1690 cm1^{-1} and NH bends at 1550 cm1^{-1} correlate with planar amide geometry .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-N: ~1.32 Å in azetidine) and dihedral angles. Azetidine puckering (envelope or twist conformations) affects steric interactions .
  • DFT Calculations : B3LYP/6-31G(d) optimizations predict electronic properties (e.g., HOMO-LUMO gap ~5.2 eV) and verify experimental spectra .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

Answer:
SAR studies focus on modifying substituents to enhance potency and selectivity:

  • Azetidine Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 3-position increases metabolic stability .
  • Propanamide Tail : Substituting the phenyl group with heterocycles (e.g., pyridine) improves binding to targets like TRPV1 (IC50_{50} < 100 nM) .

Q. Example SAR Table (Derivatives from TRPV1 Antagonists) :

CompoundSubstituent (R)IC50_{50} (nM)
43Cyclobutylmethoxy72
44Cyclopentylmethoxy79
45Cyclohexylmethoxy70

Methodology : Synthesize derivatives, assay via competitive binding (e.g., 45^45Ca2+^{2+} influx inhibition), and model interactions using molecular docking (e.g., AutoDock Vina) .

Advanced: What in vitro assays are used to evaluate the antiproliferative or antiviral potential of this compound derivatives?

Answer:

  • Antiproliferative Assays :

    • MTT Assay : Test compounds (1–100 µM) on cancer cell lines (e.g., HeLa, MCF-7) for 48–72 hr; calculate IC50_{50} via nonlinear regression .
    • Apoptosis Markers : Measure caspase-3/7 activation (e.g., luminescent assay) .
  • Anti-HIV Assays :

    • p24 Antigen ELISA : Quantify viral replication in infected T-cells (e.g., MT-4) post-treatment .
    • Reverse Transcriptase Inhibition : Use 3^3H-dTTP incorporation assays .

Key Findings : Propanamide derivatives with benzothiazole moieties show IC50_{50} values of 2–10 µM against HIV-1 .

Advanced: How are computational methods applied to predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate:

    • LogP : ~1.8 (moderate lipophilicity)
    • BBB Permeability : Low (due to polar amide group)
    • CYP450 Interactions : Substrate for CYP3A4 .
  • MD Simulations : GROMACS simulations (50 ns) assess stability in lipid bilayers; RMSD < 2 Å indicates minimal conformational drift .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Answer:

  • Containment : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .
  • Storage : -20°C under inert gas (N2_2) to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.